molecular formula C35H42N4O6 B13710918 4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid

4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid

Katalognummer: B13710918
Molekulargewicht: 614.7 g/mol
InChI-Schlüssel: FVQSSYMRZKLFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring:

  • Adamantane-2-yl moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability .
  • Alpha-methyltryptophyl group: A modified tryptophan residue with a methyl substitution, likely influencing receptor binding or enzymatic interactions.
  • Phenylethylamino linker: Provides structural rigidity and may contribute to aromatic stacking interactions.
  • 4-Oxobutanoic acid (succinamic acid): A polar terminus that improves solubility and serves as a common pharmacophore in prodrugs or enzyme inhibitors .

Its synthesis likely involves multi-step reactions, including amidation, carbamylation, and succinylation, similar to methodologies described for adamantane-containing analogs .

Eigenschaften

IUPAC Name

4-[[2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQSSYMRZKLFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869794
Record name 4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound involves assembling a peptide-like backbone with selective protection of amino groups and strategic incorporation of the adamantane carbamate moiety. The preparation can be divided into the following key steps:

  • Synthesis of the Adamantan-2-yl Carbamate Intermediate

    • Adamantan-2-ol is converted to its carbamate derivative by reaction with phosgene equivalents or carbamoyl chlorides under controlled conditions to form the adamantan-2-yl oxycarbonyl protecting group.
    • This step ensures the adamantane moiety is linked via a stable carbamate bond, which is resistant to many reaction conditions but removable under specific deprotection protocols.
  • Preparation of the Alpha-Methyltryptophyl Derivative

    • Alpha-methyltryptophan or its ester is protected at the amino group (e.g., Boc or Fmoc protection) to prevent side reactions.
    • The indole side chain remains intact, typically protected if necessary to avoid electrophilic substitution.
  • Coupling of Adamantan-2-yl Carbamate with Alpha-Methyltryptophyl

    • Using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), or DIC (Diisopropylcarbodiimide), the carbamate-protected alpha-methyltryptophyl derivative is coupled to the adamantan-2-yl carbamate intermediate.
    • This forms the N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl moiety.
  • Attachment of the 1-Phenylethylamine Segment

    • The amino group on the alpha-methyltryptophyl derivative is coupled with 1-phenylethylamine or its activated derivative.
    • This step typically uses similar peptide coupling chemistry to form the secondary amine linkage.
  • Introduction of the 4-Oxobutanoic Acid Moiety

    • The terminal carboxylic acid group of 4-oxobutanoic acid (succinic acid derivative) is coupled to the amine terminus of the phenylethyl segment.
    • This final coupling completes the molecule, yielding 4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid.
  • Purification and Characterization

    • Purification is generally achieved by preparative HPLC or recrystallization.
    • Characterization includes NMR (1H, 13C), MS, IR spectroscopy, and elemental analysis to confirm structure and purity.

Protection and Deprotection Considerations

  • The adamantan-2-yl carbamate group serves as a protecting group for the amino function, stable under peptide coupling conditions but removable by acidic or catalytic hydrogenation methods if needed.
  • Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups may be used for other amino protections during intermediate steps.
  • Deprotection steps are carefully controlled to avoid cleavage of sensitive bonds or side reactions.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Carbamate formation Adamantan-2-ol + phosgene equivalent, base (e.g., pyridine) Controlled temperature, inert atmosphere
2 Amino protection Boc2O or Fmoc-Cl, base (e.g., triethylamine) Room temperature, anhydrous solvents
3 Peptide coupling EDCI/HOBt or DIC, DMF or DCM solvent Room temp to mild heating, inert gas
4 Amine coupling Same as step 3 Stoichiometric control essential
5 Final coupling Carbodiimide chemistry, possibly with additives (e.g., NHS) pH control to avoid side hydrolysis
6 Purification Preparative HPLC, recrystallization Analytical verification by NMR, MS

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reaction/Transformation Typical Reagents/Conditions
1 Adamantan-2-yl carbamate Carbamate formation Adamantan-2-ol + phosgene equiv., base
2 Protected alpha-methyltryptophyl derivative Amino group protection Boc2O or Fmoc-Cl, base
3 Adamantan-2-yl carbamate-alpha-methyltryptophyl Peptide coupling EDCI/HOBt, DMF
4 Coupling with 1-phenylethylamine Amide bond formation Carbodiimide coupling agents
5 Coupling with 4-oxobutanoic acid Final amide bond formation Carbodiimide chemistry
6 Final compound Purification and characterization HPLC, NMR, MS

Analyse Chemischer Reaktionen

CI 988 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CI 988 may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a model compound to study the behavior of cholecystokinin antagonists and their interactions with receptors.

    Biology: CI 988 is used to investigate the role of cholecystokinin in various biological processes, including anxiety and pain modulation.

    Medicine: Although clinical trials have shown limited therapeutic effects, CI 988 has been studied for its potential use in treating anxiety, pain, and opioid withdrawal symptoms.

    Industry: CI 988 is used in the development of new pharmaceuticals targeting cholecystokinin receptors

Wirkmechanismus

CI 988 exerts its effects by selectively antagonizing the cholecystokinin B receptor. This receptor is involved in various physiological processes, including anxiety, pain perception, and gastrointestinal function. By blocking this receptor, CI 988 can modulate these processes, leading to its anxiolytic and analgesic effects. The molecular targets and pathways involved include the inhibition of receptor activation and subsequent downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Derivatives

(a) 4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1)
  • Structure: Lacks the tryptophyl-phenylethyl chain but shares the adamantane-2-yl and 4-oxobutanoic acid moieties.
  • Synthesis : Produced via succinylation of adamantan-2-ol with succinic anhydride .
  • Application : Used to synthesize curcumin derivatives with anti-inflammatory properties .
(b) Adamantane-1-carboxylic Acid Amides (e.g., Compound 38)
  • Structure: Adamantane-1-carboxylic acid linked to quinoline-3-carboxamide.
  • Bioactivity : Demonstrated antimicrobial and enzyme inhibitory activities, highlighting adamantane’s role in enhancing lipophilicity and target engagement .

4-Oxobutanoic Acid Derivatives

(a) 4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid
  • Structure : Chlorophenyl substituent instead of the adamantane-tryptophyl complex.
(b) 4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic Acid
  • Structure : Bromophenyl and thiophenmethyl groups introduce halogen and sulfur interactions.
  • Molecular Weight : 368.25 g/mol, lower than the target compound, suggesting differences in bioavailability .

Tryptophan/Indole-Containing Analogs

(a) N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides
  • Structure : Adamantane-1-yl linked to indole via a ketoacetamide bridge.
  • Synthesis : Involves oxalyl chloride and substituted amines, paralleling the target compound’s likely synthetic route .
  • Bioactivity : Indole derivatives often target serotonin receptors or enzymes like cyclooxygenase .

Computational and Bioactivity Comparisons

Similarity Indexing

  • Tanimoto Coefficient Analysis : Compounds with >70% structural similarity (e.g., aglaithioduline vs. SAHA) show overlapping bioactivities, suggesting the target compound’s adamantane and tryptophyl groups may confer HDAC or kinase inhibitory effects .
  • Cluster Analysis : Bioactivity profiles correlate with structural motifs; the target compound’s indole and adamantane may cluster with neuroactive or anti-inflammatory agents .

Pharmacokinetic Properties

  • Lipophilicity: Adamantane increases logP values, enhancing blood-brain barrier penetration compared to simpler 4-oxobutanoic acid derivatives (e.g., S8, logP = 0.8) .
  • Solubility: The 4-oxobutanoic acid moiety mitigates hydrophobicity, as seen in S1 (aqueous solubility = 12 mg/mL) .

Comparative Data Table

Compound Name Key Structural Features Synthesis Highlights Bioactivity/Applications Reference
Target Compound Adamantane-2-yl, alpha-methyltryptophyl, 4-oxobutanoic acid Multi-step amidation/carbamylation Potential CNS or enzyme targeting
4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid Adamantane-2-yl, succinamic acid Succinylation of adamantan-2-ol Anti-inflammatory prodrugs
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid Chlorophenyl, 4-oxobutanoic acid Aniline succinylation Electrophilic agent
Adamantane-1-carboxylic Acid Amide (38) Adamantane-1-yl, quinoline-3-carboxamide Amide coupling Antimicrobial
N-Substituted 2-(Adamantan-1-yl)-1H-Indol Adamantane-1-yl, indole, ketoacetamide Oxalyl chloride reaction Serotonin receptor modulation

Biologische Aktivität

4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid, also known by its chemical structure and molecular formula C35H42N4O6C_{35}H_{42}N_4O_6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant case studies.

The compound belongs to the class of organic compounds characterized as alkyl-phenylketones, which are known for their diverse biological activities. Its structure includes an adamantane moiety, which is often associated with enhanced biological properties due to its unique three-dimensional shape.

The precise mechanism of action of 4-oxobutanoic acid derivatives is not fully elucidated; however, they are believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

2. Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity: Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .
  • Analgesic Effects: Some studies have reported analgesic activity associated with derivatives of 4-oxobutanoic acid, indicating potential use in pain management .

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryExhibits significant reduction in inflammatory markers in vitro and in vivo.
AnalgesicDemonstrates pain-relieving effects comparable to standard analgesics.
CytotoxicityShows selective cytotoxic effects on certain cancer cell lines.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various 4-oxobutanoic acid derivatives, researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential pathway for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

Case Study: Analgesic Properties

Another study focused on the analgesic properties of similar compounds demonstrated that administration led to a marked decrease in pain response in animal models. The mechanism appears to involve modulation of pain pathways, potentially through interaction with opioid receptors .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that 4-oxobutanoic acid derivatives exhibit low toxicity levels in standard assays. The Ames test results suggest non-carcinogenic properties, which is crucial for drug development considerations .

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing this compound, and how can purity be ensured during purification?

  • Methodology : The synthesis of adamantane-containing derivatives often involves multi-step reactions. For example, tetrabutylammonium acetate can act as a phase-transfer catalyst in solvent systems like t-amyl alcohol under nitrogen, as demonstrated in adamantane-amine coupling reactions . Purification typically employs silica gel column chromatography with gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂/C₃H₈O 9:1 v/v) to isolate the product. Monitoring via TLC and verifying purity through ¹H NMR (e.g., δ 8.20–8.21 ppm for aromatic protons) is critical .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodology : Use X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., C—H⋯O/N interactions in adamantane derivatives) . NMR spectroscopy (600 MHz, CDCl₃) is essential for confirming functional groups, such as the α-methyltryptophyl moiety (δ 1.4–1.6 ppm for methyl groups) and adamantane protons (δ 1.6–2.1 ppm) . High-resolution mass spectrometry (HRMS) or IR can validate molecular weight and carbonyl stretches (~1700 cm⁻¹ for amides) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodology : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting receptors or enzymes suggested by the adamantane and tryptophanyl pharmacophores. For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodology : If unexpected peaks arise, consider dynamic effects like rotameric equilibria or impurities. Variable-temperature NMR can distinguish conformational isomers (e.g., slow exchange at 298 K vs. coalescence at 343 K). Compare experimental data with computational predictions (DFT or molecular mechanics) . For example, adamantane’s rigid structure may cause anisotropic shielding effects, altering chemical shifts .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH, ΔS) with purified proteins. Molecular docking (e.g., AutoDock Vina) can predict binding poses, leveraging the adamantane moiety’s hydrophobic interactions with receptor pockets . Mutagenesis studies (e.g., alanine scanning) validate critical residues in the binding site .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Methodology : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides or heterocycles). Pharmacokinetic studies in rodents (plasma t½, AUC) guide optimization. Introduce deuterium at metabolically vulnerable sites (e.g., α-methyltryptophyl) to slow CYP450-mediated oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.